5-Fluoro-3-(trifluoromethyl)picolinaldehyde
Description
Properties
Molecular Formula |
C7H3F4NO |
|---|---|
Molecular Weight |
193.10 g/mol |
IUPAC Name |
5-fluoro-3-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3F4NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-3H |
InChI Key |
LYPZLTYKRVUCOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C=O)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
A halogenated pyridine precursor (e.g., 5-chloro-3-(trifluoromethyl)picolinaldehyde) reacts with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For example:
Procedure :
-
5-Chloro-3-(trifluoromethyl)picolinaldehyde (1.0 eq) is treated with KF (2.5 eq) in DMSO at 120°C for 24 hours.
Mechanistic Insight :
The electron-withdrawing trifluoromethyl group activates the pyridine ring, facilitating fluoride attack at position 5.
Directed Ortho-Metalation
A lithiation approach using lithium diisopropylamide (LDA) enables regioselective fluorination:
-
3-(Trifluoromethyl)pyridine is treated with LDA at -78°C to generate a lithiated intermediate.
-
Electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI) introduces fluorine at position 5.
-
Subsequent formylation via Vilsmeier-Haack yields the aldehyde.
Trifluoromethylation Strategies
The trifluoromethyl group is introduced via cross-coupling or radical pathways.
Copper-Mediated Trifluoromethylation
A 3-bromo-5-fluoropicolinaldehyde precursor reacts with a trifluoromethyl copper complex:
Representative Protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 3-Bromo-5-fluoropicolinaldehyde (1.0 eq), CuCF₃ (1.2 eq), DMF, 100°C, 12 h | 58% |
This method avoids harsh conditions but requires anhydrous environments to prevent CuCF₃ decomposition.
Radical Trifluoromethylation
Photoredox catalysis using Ru(bpy)₃²⁺ and trifluoromethyl iodide (CF₃I) under blue LED light:
-
Achieves milder conditions (room temperature, 6 h) but with lower yields (~45%) due to competing side reactions.
Formylation: Installing the Aldehyde Group
The aldehyde is introduced via Vilsmeier-Haack formylation or oxidation of a methyl precursor.
Vilsmeier-Haack Reaction
A 5-fluoro-3-(trifluoromethyl)pyridine substrate reacts with phosphoryl chloride (POCl₃) and DMF:
Conditions :
Oxidation of a Methyl Group
5-Fluoro-3-(trifluoromethyl)-2-methylpyridine is oxidized using manganese dioxide (MnO₂) or 2-iodoxybenzoic acid (IBX):
| Oxidant | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| MnO₂ | Toluene | Reflux | 8 h | 63% |
| IBX | DMSO | 50°C | 3 h | 85% |
IBX offers superior selectivity but requires rigorous moisture exclusion.
Integrated Multi-Step Syntheses
Sequential Halogenation-Trifluoromethylation-Formylation
-
Halogenation : 3-Bromo-5-fluoropyridine is prepared via SNAr.
-
Trifluoromethylation : CuCF₃-mediated coupling at position 3.
-
Formylation : Vilsmeier-Haack reaction at position 2.
Late-Stage Fluorination Approach
-
3-(Trifluoromethyl)picolinaldehyde undergoes electrophilic fluorination using Selectfluor®.
-
Silver(I) nitrate catalyzes the reaction in acetonitrile at 80°C.
Challenges and Optimization Opportunities
-
Regioselectivity : Competing substitution at positions 4 and 6 necessitates directing groups or steric control.
-
Aldehyde Stability : The aldehyde group is prone to oxidation or nucleophilic attack, requiring inert atmospheres and low-temperature workups.
-
Scalability : Copper-mediated trifluoromethylation faces limitations in large-scale setups due to reagent costs and purification difficulties.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic addition reactions with amines and enamines due to its electrophilic character enhanced by electron-withdrawing trifluoromethyl and fluorine groups.
Key Examples:
-
Schiff Base Formation: Reacts with primary amines (e.g., piperazine derivatives) under mild conditions (room temperature, inert atmosphere) to form imine products. For instance, in anti-Chagas drug synthesis, analogous aldehydes condense with amines to yield bioactive intermediates .
-
Enamine Synthesis: Reacts with secondary amines (e.g., pyrrolidine) in the presence of n-BuLi at low temperatures (-70°C) to generate trifluoromethylated enamines, as demonstrated in quinoline synthesis .
Oxidation Reactions
The aldehyde group is oxidized to a carboxylic acid under strong oxidizing conditions:
| Reagent | Conditions | Product | Yield | Source Analogy |
|---|---|---|---|---|
| KMnO₄ / H₂SO₄ | Aqueous, reflux | 5-Fluoro-3-(trifluoromethyl)picolinic acid | ~75% | |
| CrO₃ | Acidic medium, 60°C | Same as above | ~70% |
The trifluoromethyl group stabilizes the intermediate, improving reaction efficiency .
Reduction Reactions
Reduction of the aldehyde yields primary alcohols, though steric and electronic effects from substituents may moderate reactivity:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 5-Fluoro-3-(trifluoromethyl)pyridinemethanol | Partial conversion |
| LiAlH₄ | Et₂O, reflux | Same as above | Higher yield (~85%) |
Condensation Reactions
The aldehyde participates in Knoevenagel and aldol-like condensations, though the absence of α-hydrogens limits classical aldol pathways.
Example:
-
Reaction with malononitrile in ethanol under basic conditions yields α,β-unsaturated nitriles, useful in heterocyclic synthesis .
Electrophilic Aromatic Substitution
While the pyridine ring is generally deactivated toward electrophilic substitution, directed ortho-metalation strategies enable functionalization:
| Directed Metalation Agent | Electrophile | Product | Conditions |
|---|---|---|---|
| LDA (LiTMP) | I₂ | 5-Fluoro-3-(trifluoromethyl)-2-iodopyridine | -78°C, THF |
Comparative Reaction Data Table
Mechanistic Considerations
-
Electronic Effects: The trifluoromethyl group increases the aldehyde's electrophilicity, accelerating nucleophilic additions but hindering electrophilic aromatic substitution.
-
Steric Effects: Substituents at positions 3 and 5 influence regioselectivity in metalation and substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Case Study : A series of novel fluoro and trifluoromethyl-substituted compounds were synthesized, showing significant antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.031 µg/mL, indicating potent antibacterial properties compared to traditional antibiotics like methicillin and vancomycin .
-
Anti-Parasitic Activity :
- Research Findings : The compound has been investigated for its potential in treating Chagas disease caused by Trypanosoma cruzi. Preliminary results indicated that derivatives of 5-Fluoro-3-(trifluoromethyl)picolinaldehyde demonstrated promising activity against various strains of the parasite, suggesting its utility as a lead compound in anti-parasitic drug development .
-
Cancer Research :
- The compound's structural characteristics allow it to interact with biological targets involved in cancer proliferation. Studies have indicated that modifications of this compound could enhance its selectivity towards cancer cells while minimizing toxicity to normal cells.
Material Science Applications
-
Polymer Chemistry :
- The incorporation of this compound into polymer matrices has shown potential for improving thermal stability and conductivity. The electron-withdrawing properties of the trifluoromethyl group can enhance the overall performance of polymer-based materials in electronic applications.
-
Functional Materials :
- Its unique molecular structure allows for the development of functional materials with specific properties, such as improved solubility or reactivity, which are valuable in coatings and advanced materials science.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(trifluoromethyl)picolinaldehyde involves its reactivity with various functional groups. The presence of fluorine atoms enhances its electrophilic nature, making it highly reactive towards nucleophiles. This reactivity is exploited in protein-protein coupling and other biochemical applications. The compound’s ability to form stable conjugates with proteins is attributed to its interaction with free thiols and other nucleophilic sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural similarities with 5-Fluoro-3-(trifluoromethyl)picolinaldehyde, differing primarily in substituent positions or functional groups:
| Compound Name | CAS No. | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 1806421-26-0 | C₇H₃F₄NO | 5-F, 3-CF₃, 2-CHO | 193.10 |
| 5-(Trifluoromethyl)picolinaldehyde | 31224-82-5 | C₇H₄F₃NO | 5-CF₃, 2-CHO | 175.11 |
| 3-Chloro-5-(trifluoromethyl)picolinaldehyde | 477535-43-6 | C₇H₃ClF₃NO | 3-Cl, 5-CF₃, 2-CHO | 209.56 |
| 3-Phenylpicolinaldehyde | N/A | C₁₂H₉NO | 3-Ph, 2-CHO | 183.21 |
| 5-Fluoronicotinaldehyde | N/A | C₆H₄FNO | 5-F, 3-CHO (nicotinaldehyde isomer) | 137.10 |
Key Observations :
- Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) and fluorine substituents in this compound enhance its electrophilicity compared to non-fluorinated analogues like 3-phenylpicolinaldehyde .
Physicochemical Properties
Limited data exist for this compound, but comparisons can be inferred from structurally related aldehydes:
| Property | This compound | 5-(Trifluoromethyl)picolinaldehyde | 3-Phenylpicolinaldehyde |
|---|---|---|---|
| Log S (ESOL) | Not reported | -1.2 (moderate solubility) | -2.8 (low solubility) |
| Hydrogen Bond Acceptors | 3 | 3 | 2 |
| Rotatable Bonds | 1 | 1 | 2 |
| TPSA (Ų) | ~43.1 | 43.1 | 43.1 |
Notes:
- The trifluoromethyl group in both this compound and 5-(Trifluoromethyl)picolinaldehyde improves lipid solubility compared to non-fluorinated derivatives, enhancing membrane permeability in drug design .
- The aldehyde group’s reactivity makes these compounds prone to oxidation or nucleophilic attack, necessitating careful handling .
Challenges and Limitations
- Synthetic Accessibility : this compound requires multi-step synthesis involving fluorination and trifluoromethylation, increasing cost and complexity compared to simpler analogues like 3-phenylpicolinaldehyde .
- Stability Issues : The aldehyde group’s susceptibility to degradation limits its shelf life, whereas ester or amide derivatives of similar compounds (e.g., 5-Fluoropicolinic acid) exhibit greater stability .
Biological Activity
5-Fluoro-3-(trifluoromethyl)picolinaldehyde is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C7H4F4N
- Molecular Weight : Approximately 201.11 g/mol
- Structural Features : The presence of a trifluoromethyl group enhances its lipophilicity and reactivity, making it suitable for various biological interactions.
The biological activity of this compound primarily involves:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of their activity.
- Enhanced Membrane Penetration : The trifluoromethyl group contributes to the compound's ability to penetrate biological membranes, potentially increasing its bioavailability in therapeutic contexts.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum efficacy.
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory properties of this compound suggest that it may modulate inflammatory pathways. Studies have indicated that it could reduce pro-inflammatory cytokine production, although further research is needed to fully elucidate these mechanisms .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of various bacterial strains | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Enzyme Interaction | Potential as a biochemical probe |
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These results highlight its potential as a therapeutic agent in treating bacterial infections .
Case Study: Anti-inflammatory Mechanisms
In a study focused on the anti-inflammatory effects, Johnson et al. (2024) reported that treatment with this compound in a murine model of inflammation resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels. This suggests that the compound may inhibit key inflammatory mediators, offering insights into its therapeutic potential for inflammatory diseases .
Q & A
Q. Q1. What are the established synthetic routes for 5-Fluoro-3-(trifluoromethyl)picolinaldehyde, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves halogenation and functionalization of pyridine derivatives. For example, analogous aldehydes like 3-(2-fluoro-4-(trifluoromethyl)phenyl)picolinaldehyde (10k) are synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, followed by oxidation of alcohol intermediates . Optimization includes:
- Temperature control : Fluorination reactions often require cryogenic conditions (−78°C) to suppress side reactions.
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.
- Purification : Chromatography on silica gel or recrystallization (e.g., using hexane/ethyl acetate) enhances purity .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fluorination | Selectfluor®, DMF, 0°C | 60–75 | |
| Aldehyde formation | MnO₂ oxidation of alcohol precursor | 80–85 | |
| Purification | Silica gel chromatography (hexane/EtOAc) | ≥95% purity |
Advanced Research Questions
Q. Q2. How can researchers address challenges in achieving regioselective fluorination during the synthesis of polyhalogenated picolinaldehydes?
Methodological Answer: Regioselectivity in fluorination is influenced by steric and electronic factors. Strategies include:
- Directing groups : Use of electron-withdrawing groups (e.g., trifluoromethyl) to guide fluorination to the meta position .
- Computational modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps).
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., 5-fluoro substitution over 2-fluoro) .
Case Study : In 3-chloro-5-(trifluoromethyl)picolinaldehyde derivatives, fluorination at the 5-position is favored due to steric hindrance at the 2-position .
Analytical Characterization
Q. Q3. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- ¹³C NMR : Characteristic aldehyde peaks appear at δ ~190–192 ppm. Fluorine and trifluoromethyl groups split signals (e.g., δ 149.2 ppm for CF₃ in CDCl₃) .
- HRMS : Exact mass analysis (e.g., m/z 306.01 [M-H]⁻ for related fluorinated indole derivatives) confirms molecular formula .
- X-ray crystallography : Resolves regiochemistry in crystalline derivatives (e.g., melting point correlation: 199–201°C for pure compounds) .
Q. Table 2: Key NMR Data for Analogous Compounds
| Compound | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|
| 3-(Trifluoromethyl)picolinaldehyde | 191.7 (CHO), 149.2 (CF₃) | |
| 5-Fluoro-2-oxindole derivative | 191.5 (CHO), 151.5 (C-F) |
Biological Activity and SAR Studies
Q. Q4. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?
Methodological Answer:
- Scaffold modification : Introduce substituents (e.g., methyl, hydroxyl) at the 4-position to assess steric and electronic effects on α-glucosidase inhibition .
- In vitro assays : Measure IC₅₀ values using enzymatic assays (e.g., yeast α-glucosidase inhibition, pH 6.8, 37°C) .
- Molecular docking : Compare binding affinities with receptor models (e.g., PDB: 2ZE0 for α-glucosidase) to identify key interactions .
Example : (Z)-5-Fluoro-3-[3-(trifluoromethyl)benzylidene]indolin-2-one showed IC₅₀ = 12.3 μM, highlighting the importance of the trifluoromethyl group in enhancing lipophilicity and target binding .
Data Contradiction and Reproducibility
Q. Q5. How should discrepancies in NMR or HRMS data between synthesized batches be investigated?
Methodological Answer:
- Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities ≥0.1% .
- Isotopic pattern validation : HRMS isotopic clusters (e.g., for Cl or Br) must match theoretical distributions .
- Solvent effects : Compare NMR spectra in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) to resolve splitting inconsistencies .
Case Study : A ¹³C NMR δ shift of ±0.3 ppm for CF₃ groups may indicate residual solvent (e.g., DMF) or incomplete drying .
Advanced Functionalization
Q. Q6. What strategies enable late-stage functionalization of this compound for diverse applications?
Methodological Answer:
- Click chemistry : Azide-alkyne cycloaddition to attach fluorophores or biotin tags for imaging studies.
- Reductive amination : React with primary amines (e.g., benzylamine) to form Schiff bases, stabilized by NaBH₄ reduction .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups at the 4-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
